2-(Chloromethyl)-1-methyl-1h-benzimidazole
Overview
Description
2-(Chloromethyl)-1-methyl-1h-benzimidazole is a chemical compound that is part of the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-1-methyl-1h-benzimidazole is characterized by the presence of a benzimidazole ring and a chloromethyl group . The benzimidazole ring is a fused aromatic ring that consists of a benzene ring and an imidazole ring . The chloromethyl group is an alkyl group that contains a chlorine atom .Scientific Research Applications
Antimicrobial Studies
2-(Chloromethyl)-1H-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Mahalakshmi and Chidambaranathan (2015) synthesized various derivatives and found significant in vitro microbial activity against selected bacterial strains (Mahalakshmi & Chidambaranathan, 2015). Patil et al. (2016) also focused on the synthesis of derivatives for antibacterial activity, confirming the compound's potential in antimicrobial applications (Patil et al., 2016).
Anti-Diabetic Potential
Research by Ibraheem et al. (2020) explored the anti-diabetic potential of benzimidazole-pyrazoline hybrid molecules. They synthesized a new series of compounds using 2-(Chloromethyl)-1H-benzimidazole and assessed their α-glucosidase inhibition activity, revealing promising results for diabetes treatment (Ibraheem et al., 2020).
DNA Topoisomerase Inhibition
Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including variants of 2-(Chloromethyl)-1H-benzimidazole, to investigate their effects on mammalian type I DNA topoisomerase. Their findings indicated that these compounds could inhibit topoisomerase I, an important aspect in cancer research (Alpan, Gunes, & Topçu, 2007).
Analgesic and Anti-inflammatory Activities
Achar et al. (2010) explored the analgesic and anti-inflammatory potentials of 2-methylaminobenzimidazole derivatives synthesized from 2-(Chloromethyl)-1H-benzimidazole. Their study showed that some compounds exhibited significant analgesic and anti-inflammatory activities, highlighting the compound's therapeutic potential (Achar, Hosamani, & Seetharamareddy, 2010).
Fungicidal Activity
Mishra et al. (1993) conducted studies on the fungicidal activities of 2-Chloromethyl-5H/methyl benzimidazoles. They found that some synthesized derivatives showed better fungicidal properties than commercially used fungicides (Mishra, Singh, Dubey, & Mishra, 1993).
properties
IUPAC Name |
2-(chloromethyl)-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGVPFAJPMIYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289793 | |
Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-methyl-1h-benzimidazole | |
CAS RN |
4760-35-4 | |
Record name | 2-(Chloromethyl)-1-methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4760-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 64201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4760-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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